molecular formula C26H23NO4 B11285360 9-(4-methoxybenzyl)-4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-methoxybenzyl)-4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11285360
M. Wt: 413.5 g/mol
InChI Key: XEYQUKYZQMMERC-UHFFFAOYSA-N
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Description

9-(4-methoxybenzyl)-4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromene core fused with an oxazine ring, along with methoxybenzyl and methylphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxybenzyl)-4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Oxazine Ring Formation: The oxazine ring is formed by reacting the chromene intermediate with an amine and a carbonyl compound, often under reflux conditions.

    Substitution Reactions: The final step involves introducing the methoxybenzyl and methylphenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl and methylphenyl groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the oxazine ring, potentially converting it to a more saturated form.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of more saturated oxazine derivatives.

    Substitution: Introduction of new functional groups on the aromatic rings.

Scientific Research Applications

9-(4-methoxybenzyl)-4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and targets.

    Chemical Research: It serves as a model compound in the study of chromeno[8,7-e][1,3]oxazine derivatives and their reactivity.

    Industrial Applications: Potential use in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(4-methoxybenzyl)-4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory and cancer pathways.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the apoptosis pathway, contributing to its anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
  • 9-(4-methylbenzyl)-4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Uniqueness

  • Structural Differences : The presence of both methoxybenzyl and methylphenyl groups in 9-(4-methoxybenzyl)-4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one distinguishes it from similar compounds, potentially leading to unique biological activities.
  • Biological Activity : The specific substituents may enhance its interaction with molecular targets, resulting in distinct pharmacological profiles.

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

9-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C26H23NO4/c1-17-3-7-19(8-4-17)22-13-25(28)31-26-21(22)11-12-24-23(26)15-27(16-30-24)14-18-5-9-20(29-2)10-6-18/h3-13H,14-16H2,1-2H3

InChI Key

XEYQUKYZQMMERC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)CC5=CC=C(C=C5)OC

Origin of Product

United States

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